molecular formula C19H19N5O6 B445919 N'-(2,4-dimethoxy-3-methylbenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide

N'-(2,4-dimethoxy-3-methylbenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide

Cat. No.: B445919
M. Wt: 413.4g/mol
InChI Key: CFDYGLGRMUSMTJ-ZBKNUEDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a pyrazole ring, and a hydrazide functional group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide typically involves the condensation of 2,4-dimethoxy-3-methylbenzaldehyde with 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is unique due to its combination of functional groups and structural features, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C19H19N5O6

Molecular Weight

413.4g/mol

IUPAC Name

N-[(Z)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H19N5O6/c1-12-16(28-2)6-4-13(18(12)29-3)8-20-22-19(25)17-7-5-15(30-17)11-23-10-14(9-21-23)24(26)27/h4-10H,11H2,1-3H3,(H,22,25)/b20-8-

InChI Key

CFDYGLGRMUSMTJ-ZBKNUEDVSA-N

Isomeric SMILES

CC1=C(C=CC(=C1OC)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])OC

SMILES

CC1=C(C=CC(=C1OC)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])OC

Canonical SMILES

CC1=C(C=CC(=C1OC)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])OC

Origin of Product

United States

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